2-Chlorophenylhydroxylamine
Overview
Description
Synthesis Analysis
The synthesis of 2-Chlorophenylhydroxylamine derivatives involves various chemical strategies, often tailored to the specific requirements of the desired end products. For instance, derivatives like 2-Chloro-5-methylthiophene are synthesized through reactions involving sulfuryl chloride, indicating a method for introducing chlorophenyl groups into heterocyclic frameworks, with yields up to 73.96% (Yang, 2010).
Molecular Structure Analysis
The molecular structures of compounds containing 2-Chlorophenylhydroxylamine units have been determined using techniques like X-ray diffraction (XRD). For example, the compound 2,4-diacetyl-3-(2-chlorophenyl)-5-hydroxy-5-methyl-N-(4-methylphenyl)-1-cyclohexenylamine showcases intramolecular hydrogen bonding, highlighting the impact of the chlorophenyl group on molecular conformation and stability (Krivenko et al., 2006).
Scientific Research Applications
Environmental Impact and Dissipation of Herbicides : Studies have shown that various forms of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), dissipate at equivalent rates in soil regardless of their formulation (Wilson, Geronimo, & Armbruster, 1997)(Wilson et al., 1997). This information is crucial in understanding the environmental impact of these chemicals.
Synthesis and Applications in Organic Chemistry : 2-(Chloroseleno)benzoyl chloride, a related compound, has been used in the synthesis of various organic compounds (Lisiak & Młochowski, 2009)(Lisiak & Młochowski, 2009). This demonstrates the applicability of chlorophenyl compounds in complex chemical syntheses.
Toxicity Studies and Effects on Bacteria : Research on 2,4-dichlorophenoxyacetic acid indicates its toxicity and the associated metabolic changes in E. coli, highlighting its impact on non-target organisms (Bhat et al., 2015)(Bhat et al., 2015). Understanding these effects is vital for assessing the risks of using such herbicides.
Role in Photosynthesis and Herbicide Action : Studies on related compounds like 3-(3,4-Dichlorophenyl)-1,1-dimethylurea have provided insights into the mechanisms of action in photosynthesis and herbicide effects (Bennoun & Li, 1973)(Bennoun & Li, 1973).
Scientometric Analysis of Herbicide Research : A comprehensive review of research on 2,4-D herbicide toxicity highlights the evolution of this field and identifies future research directions (Zuanazzi, Ghisi, & Oliveira, 2020)(Zuanazzi et al., 2020).
Synthesis of Novel Compounds for Polymer Research : Chlorinated thiophenes, which may involve chlorophenyl compounds, have been synthesized for use in polymer research (Puterová, Bobula, & Végh, 2008)(Puterová et al., 2008).
Microbial Metabolism of Chlorinated Compounds : The yeast Rhodosporidium sp. metabolizes chlorinated compounds like 4-chloronitrobenzene, indicating the biological transformations these chemicals can undergo (Corbett & Corbett, 1981)(Corbett & Corbett, 1981).
Analytical Techniques for Drug Analysis : The electroreduction of chloramphenicol has been studied, showing the potential for using chlorophenyl derivatives in drug analysis (Fossdal & Jacobsen, 1971)(Fossdal & Jacobsen, 1971).
Determination of Carbonyl-containing Compounds : O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride, a related compound, has been used for determining carbonyl-containing compounds (Cancilla & Que Hee, 1992)(Cancilla & Que Hee, 1992).
Biocidal Efficacy and Biofilm Control : Chloromelamine-based bioresponsive materials, derived from chlorinated compounds, have shown potent biocidal functions and biofilm-controlling effects (Chen, Luo, & Sun, 2007)(Chen et al., 2007).
Herbicide Metabolism in Plants : The metabolism of clomazone, a herbicide containing a chlorophenyl moiety, has been studied in soybean plants, elucidating the metabolic pathways and environmental fate of such compounds (ElNaggar, Creekmore, Schocken, Rosen, & Robinson, 1992)(ElNaggar et al., 1992).
properties
IUPAC Name |
N-(2-chlorophenyl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-3-1-2-4-6(5)8-9/h1-4,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGGHWCSFZVUFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146646 | |
Record name | 2-Chlorophenylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenylhydroxylamine | |
CAS RN |
10468-16-3 | |
Record name | 2-Chlorophenylhydroxylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010468163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorophenylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorophenylhydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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